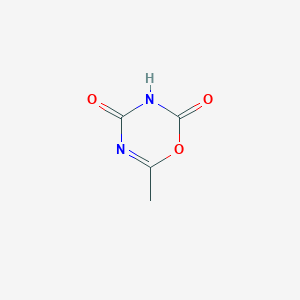
6-Methyl-1,3,5-oxadiazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,3,5-oxadiazine-2,4-dione, also known as Methylglyoxal-bis(guanylhydrazone) or MGBG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of guanylhydrazones, which are known to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, MGBG has been studied for its potential as an anti-cancer agent.
作用機序
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
生化学的および生理学的効果
MGBG has been shown to inhibit the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
実験室実験の利点と制限
The advantages of using MGBG in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. The limitations of using MGBG in lab experiments are that it is a synthetic compound that may not accurately represent the natural compounds found in living organisms. Additionally, MGBG may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
1. Investigate the potential of MGBG as an anti-cancer agent in vivo.
2. Study the effects of MGBG on other cellular processes besides polyamine biosynthesis.
3. Develop more specific inhibitors of ODC that do not have off-target effects.
4. Investigate the potential of MGBG as a therapeutic agent for other diseases besides cancer.
5. Study the effects of MGBG on the immune system.
6. Investigate the potential of MGBG as a tool for studying the role of polyamines in cellular processes.
Conclusion:
MGBG is a synthetic compound that has been widely used in scientific research. It inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. MGBG has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG has also been proposed as a potential therapeutic agent for other diseases besides cancer. Future research should focus on investigating the potential of MGBG in vivo and developing more specific inhibitors of ODC that do not have off-target effects.
合成法
MGBG can be synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction yields MGBG as a white crystalline solid, which is soluble in water and ethanol.
科学的研究の応用
MGBG has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG works by inhibiting the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
特性
CAS番号 |
102618-92-8 |
|---|---|
製品名 |
6-Methyl-1,3,5-oxadiazine-2,4-dione |
分子式 |
C4H4N2O3 |
分子量 |
128.09 g/mol |
IUPAC名 |
6-methyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |
InChIキー |
QBMIANQSGJJBBN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)NC(=O)O1 |
正規SMILES |
CC1=NC(=O)NC(=O)O1 |
同義語 |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



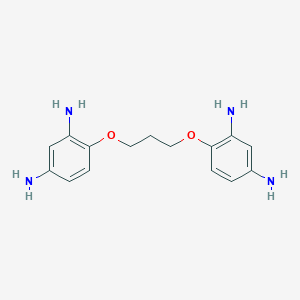
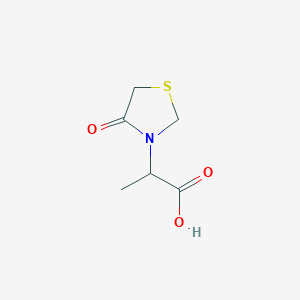
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
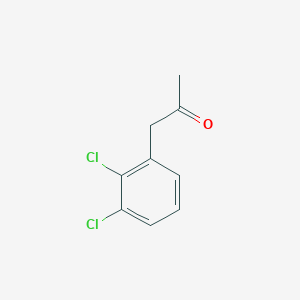
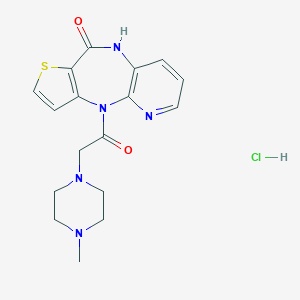
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
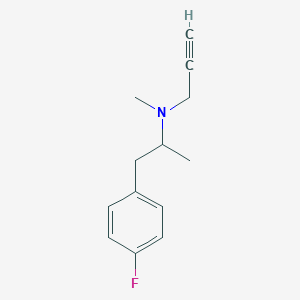
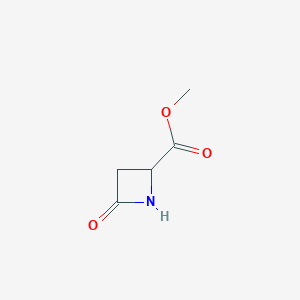
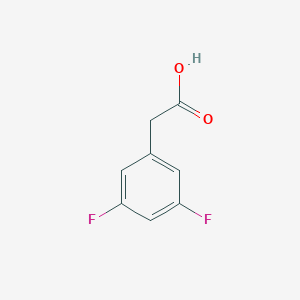
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
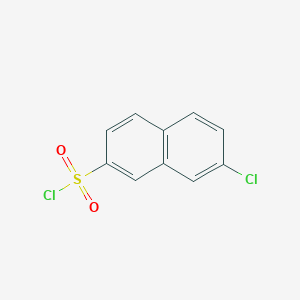
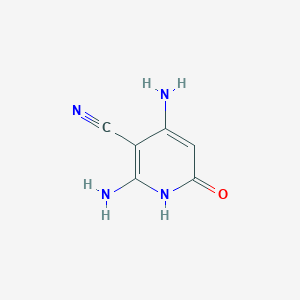
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)